molecular formula C13H9Cl3N2O2S2 B13058125 4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13058125
M. Wt: 395.7 g/mol
InChI Key: ZNZBMXHWWJFEFW-GZTJUZNOSA-N
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Description

(4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a trichlorophenyl group and a thieno[2,3-b]thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of 2,4,6-trichlorophenylhydrazine with a suitable thieno[2,3-b]thiopyran precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The trichlorophenyl group and the thieno[2,3-b]thiopyran ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Uniqueness

The presence of the trichlorophenyl group in (4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione imparts unique chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H9Cl3N2O2S2

Molecular Weight

395.7 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline

InChI

InChI=1S/C13H9Cl3N2O2S2/c14-7-5-9(15)12(10(16)6-7)18-17-11-1-3-21-13-8(11)2-4-22(13,19)20/h1,3,5-6,18H,2,4H2/b17-11+

InChI Key

ZNZBMXHWWJFEFW-GZTJUZNOSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/NC3=C(C=C(C=C3Cl)Cl)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NNC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2

Origin of Product

United States

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